molecular formula C10H21ClN2O2 B1382499 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride CAS No. 1803589-72-1

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride

Cat. No.: B1382499
CAS No.: 1803589-72-1
M. Wt: 236.74 g/mol
InChI Key: FPOKZSKSZIPPNW-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl and a molecular weight of 236.74 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Chemistry: : In organic synthesis, tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is used as an intermediate for the preparation of various biologically active compounds. It serves as a building block for the synthesis of complex molecules.

Biology: : The compound is utilized in the study of enzyme kinetics and protein-ligand interactions. It can act as a substrate or inhibitor in biochemical assays.

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of new drugs targeting specific diseases.

Industry: : In the polymer industry, this compound is used in the synthesis of specialty polymers with unique properties. It contributes to the development of materials with enhanced mechanical strength and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is unique due to its combination of a cyclopropyl ring and a tert-butyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butyl group and a cyclopropyl moiety, contribute to its biological activity, making it a subject of ongoing research. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 236.74 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with an aminoethyl group. This configuration enhances its solubility and stability, crucial for biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it can modulate enzyme activity and influence signaling pathways, although the exact molecular targets remain to be fully elucidated.

Biological Activity

Research indicates that compounds with similar structures may exhibit significant biological properties. The following activities have been noted:

  • Enzyme Modulation : It can act as a substrate or inhibitor in biochemical assays, influencing enzyme kinetics and protein-ligand interactions.
  • Therapeutic Potential : Investigated as a precursor for drug development targeting specific diseases, particularly in oncology and neurology.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, necessitating further research to confirm these findings.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of various biologically active compounds, including those targeting cancer and neurodegenerative diseases.

Biochemistry

In biochemistry, it is utilized as a building block for synthesizing complex molecules. Its role as a non-ionic organic buffering agent is particularly valuable in maintaining pH levels in cell cultures, which is critical for enzyme activity and cellular processes.

Industrial Uses

The compound's stability and reactivity make it suitable for applications in the polymer industry, where it contributes to the development of specialty polymers with enhanced properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1-(aminomethyl)cyclopropyl)carbamateC9H18N2O2Lacks an ethylene group; potential differences in activity
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamateC10H19NO3Contains a hydroxyl group; may exhibit different solubility
Tert-butyl N-(2-aminoethyl)carbamateC10H21N2O2Lacks cyclopropane structure; different biological properties

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Research : Inhibitory effects on specific cancer cell lines have been documented, suggesting its utility as an anticancer agent .
  • Neuroprotection : Animal models have shown promising results indicating neuroprotective effects against oxidative stress-related damage.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOKZSKSZIPPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-72-1
Record name tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
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